![molecular formula C15H20O3 B1216589 (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1216589.png)
(1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one: is a naturally occurring sesquiterpene lactone found in the plant Tanacetum parthenium, commonly known as feverfew. It has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one typically involves several steps, starting from commercially available materials. One common synthetic route includes the cyclization of a suitable precursor to form the sesquiterpene lactone structure. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from feverfew plants. This process involves harvesting the plant material, followed by solvent extraction and purification steps to isolate the compound. Advanced techniques such as supercritical fluid extraction may also be employed to enhance yield and purity.
化学反応の分析
Types of Reactions: (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction may produce more saturated lactones.
科学的研究の応用
Chemistry: In chemistry, (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex involved in inflammatory responses. This makes it a potential candidate for the treatment of inflammatory diseases.
Medicine: In medicine, this compound is being investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. It is also being explored for its potential to treat other conditions such as migraines and arthritis.
Industry: Industrially, this compound is used in the formulation of dietary supplements and herbal remedies. Its anti-microbial properties also make it a candidate for use in preservatives and antimicrobial coatings.
作用機序
Molecular Targets and Pathways: (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one exerts its effects primarily through the inhibition of NF-κB. By preventing the activation of this protein complex, it reduces the expression of pro-inflammatory cytokines and other mediators of inflammation. Additionally, this compound can induce oxidative stress in cancer cells, leading to apoptosis through the activation of caspases and other apoptotic pathways.
類似化合物との比較
Artemisinin: Another sesquiterpene lactone with anti-malarial properties.
Costunolide: A structurally similar compound with anti-inflammatory and anti-cancer effects.
Helenalin: Known for its anti-inflammatory properties and inhibition of NF-κB.
Uniqueness: (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one is unique due to its specific inhibition of NF-κB and its broad range of biological activities. Unlike some other sesquiterpene lactones, it has been extensively studied for its potential therapeutic applications in various fields, making it a compound of significant interest in both research and industry.
特性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
(1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12-,13-,15+/m0/s1 |
InChIキー |
KTEXNACQROZXEV-PWNZVWSESA-N |
異性体SMILES |
CC1=CCC[C@@]2([C@@H](O2)[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C |
正規SMILES |
CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
parthenolide parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



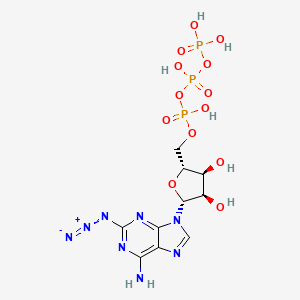
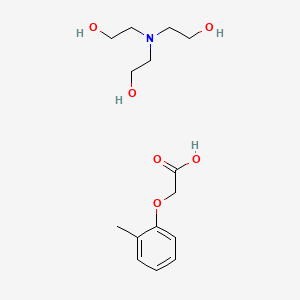
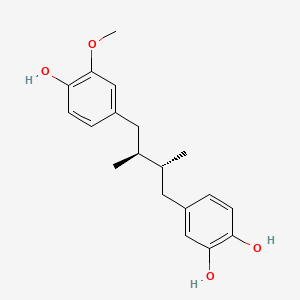


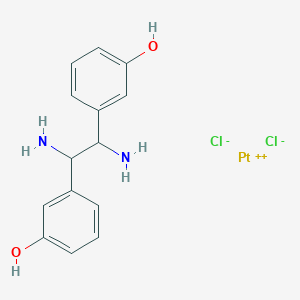
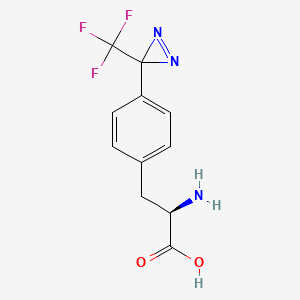
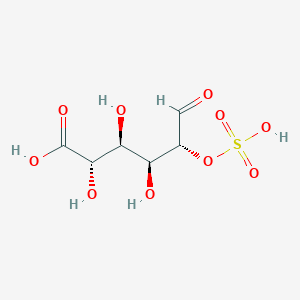

![2-(2-Hydroxy-3-{[1-(5-hydroxy-1h-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile](/img/structure/B1216522.png)
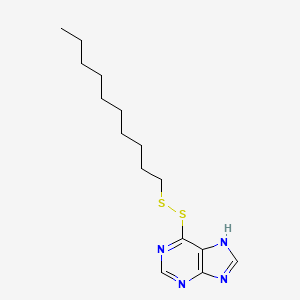
![3-[[1-[4-(Diaminomethylideneamino)butylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1216526.png)
![[Methyl(nitroso)amino]methyl benzoate](/img/structure/B1216528.png)
